molecular formula C8H16N2O2S B7842823 2-(Methylsulfonyl)-2,7-diazaspiro[4.4]nonane

2-(Methylsulfonyl)-2,7-diazaspiro[4.4]nonane

Cat. No.: B7842823
M. Wt: 204.29 g/mol
InChI Key: CYDOCMAHBGNXTF-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-2,7-diazaspiro[44]nonane is a heterocyclic compound featuring a spiro structure with a diazaspiro core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-2,7-diazaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a sulfonyl chloride in the presence of a base, leading to the formation of the spirocyclic structure. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted spirocyclic compounds .

Mechanism of Action

The mechanism by which 2-(Methylsulfonyl)-2,7-diazaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfonyl)-2,7-diazaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of a methylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methylsulfonyl-2,7-diazaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-13(11,12)10-5-3-8(7-10)2-4-9-6-8/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDOCMAHBGNXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(C1)CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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